methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate
Overview
Description
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is characterized by the presence of a chloro-substituted indole ring and an ester functional group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate typically involves the following steps:
Starting Material: The synthesis begins with 6-chloroindole, which serves as the core structure.
Esterification: The indole derivative undergoes esterification with methyl oxalyl chloride in the presence of a base such as triethylamine. This reaction forms the ester functional group.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or primary amines under basic conditions.
Major Products
Oxidation: Produces 2-(6-chloro-1H-indol-3-yl)-2-oxoacetic acid.
Reduction: Yields methyl 2-(6-chloro-1H-indol-3-yl)-2-hydroxyacetate.
Substitution: Forms various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: The compound is used in the study of indole-based biological pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the development of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The chloro-substituted indole ring can bind to enzyme active sites, inhibiting their function. This inhibition can disrupt cellular processes, leading to therapeutic effects. The ester group allows for easy modification, enabling the design of derivatives with enhanced activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-indol-3-yl)-2-oxoacetate: Lacks the chloro substitution, resulting in different reactivity and biological activity.
Ethyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate: Similar structure but with an ethyl ester group, affecting its solubility and reactivity.
Methyl 2-(5-chloro-1H-indol-3-yl)-2-oxoacetate: The chloro group is positioned differently, leading to variations in chemical behavior.
Uniqueness
Methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate is unique due to the specific positioning of the chloro group on the indole ring. This substitution pattern influences its chemical reactivity and biological interactions, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
methyl 2-(6-chloro-1H-indol-3-yl)-2-oxoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c1-16-11(15)10(14)8-5-13-9-4-6(12)2-3-7(8)9/h2-5,13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKVTKGLPWYOHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1=CNC2=C1C=CC(=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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